
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzyl chloride
- 4-Chlorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Uniqueness
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to the presence of both chloro and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11ClF3NS |
|---|---|
Peso molecular |
269.71 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11ClF3NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
Clave InChI |
LMZASAQBJIIFMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCSC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
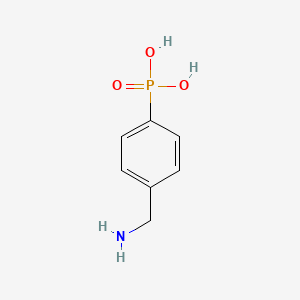
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
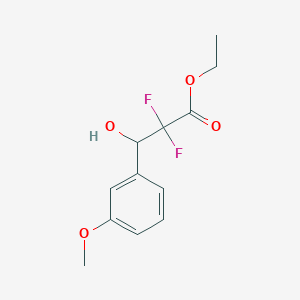
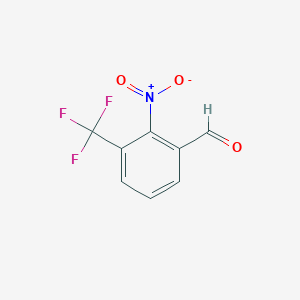
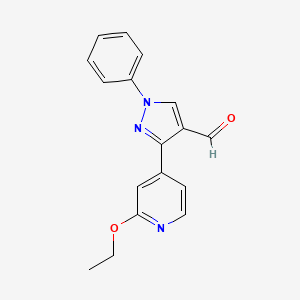
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
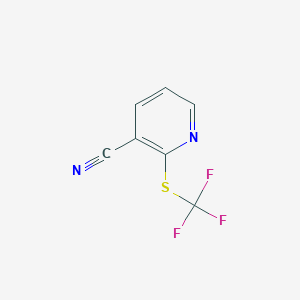

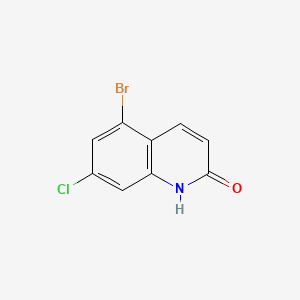

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
